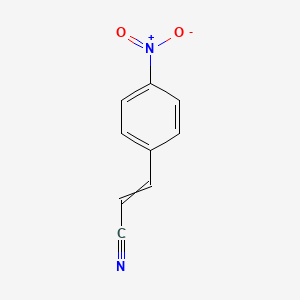
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is an organic compound characterized by the presence of a thiocyanato group (-SCN) attached to an indan-4-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .
Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
- 7-Thiocyanato-indan-4-amine
- 7-Thiocyanato-indan-4-thiol
- 7-Thiocyanato-indan-4-carboxylic acid
Comparison: Compared to its analogs, 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and solubility.
Propiedades
Número CAS |
600176-67-8 |
|---|---|
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2 |
Clave InChI |
RXAOSYYRENLMBE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)SC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-ylboronic acid](/img/structure/B8787921.png)



![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)




